1-Hexyne

Catalog No.
S748935
CAS No.
693-02-7
M.F
C6H10
M. Wt
82.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Hexyne

CAS Number

693-02-7

Product Name

1-Hexyne

IUPAC Name

hex-1-yne

Molecular Formula

C6H10

Molecular Weight

82.14 g/mol

InChI

InChI=1S/C6H10/c1-3-5-6-4-2/h1H,4-6H2,2H3

InChI Key

CGHIBGNXEGJPQZ-UHFFFAOYSA-N

SMILES

CCCCC#C

Canonical SMILES

CCCCC#C

Construction of Complex Molecules

One key application of 1-hexyne lies in the synthesis of more intricate organic molecules. Its reactive triple bond can undergo various coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

  • Hydrozirconation and Ring-Closing Metathesis: This strategy utilizes a zirconium complex to add a hydrogen atom and a functional group across the triple bond, followed by cyclization to form complex ring structures. This approach has been employed in the synthesis of tricyclic isoindolinone scaffolds, which possess potential biological activities [1].

Source

[1] 1-Hexyne, 98+%, Thermo Scientific Chemicals,

Precursor for Functionalized Alkenes

The triple bond in 1-hexyne can be selectively reduced to form various functionalized alkenes, which are essential building blocks in organic synthesis.

  • Reduction to trans-1,2-Dialkenes: Treatment with appropriate catalysts can convert 1-hexyne to trans-1,2-hexene, a valuable intermediate in the production of polymers and other functional materials [2].

1-Hexyne is a terminal alkyne with the molecular formula C6H10\text{C}_6\text{H}_{10}. It consists of a straight-chain six-carbon structure featuring a triple bond between the first and second carbon atoms. This compound is a colorless liquid at room temperature, characterized by its volatility and distinct properties as one of the three isomers of hexyne . The presence of the terminal triple bond makes 1-hexyne reactive, particularly in organic synthesis where it serves as a valuable reagent .

Typical of alkynes, including:

  • Electrophilic Addition: When reacted with hydrogen bromide, 1-hexyne yields 2-bromo-3-heptyne, following Markovnikov's rule where the bromine atom attaches to the more substituted carbon .
  • Dihalogenation: The reaction with two equivalents of hydrogen bromide results in 2,2-dibromohexane, showcasing its ability to form dihalides .
  • Hydrogenation: Under specific conditions, 1-hexyne can be hydrogenated to produce hexane, altering its reactivity and physical properties.

These reactions highlight the versatility of 1-hexyne in organic synthesis, allowing for the formation of various derivatives.

1-Hexyne can be synthesized through several methods:

  • Alkylation of Acetylene: A common method involves the reaction of monosodium acetylide with butyl bromide:
    NaC2H+BrC4H9HC2C4H9+NaBr\text{NaC}_2\text{H}+\text{BrC}_4\text{H}_9\rightarrow \text{HC}_2\text{C}_4\text{H}_9+\text{NaBr}

This reaction produces 1-hexyne along with sodium bromide as a byproduct .

  • Dehydrohalogenation: Another method includes dehydrohalogenation of haloalkanes under basic conditions, although this is less common for terminal alkynes.

1-Hexyne finds various applications in organic chemistry:

  • Reagent in Organic Synthesis: It is frequently used to synthesize other organic compounds due to its reactive triple bond.
  • Intermediate in Chemical Manufacturing: It serves as an intermediate for producing pharmaceuticals and agrochemicals.
  • Solvent: Its volatility makes it suitable as a solvent in certain

Interaction studies involving 1-hexyne primarily focus on its reactivity with electrophiles and nucleophiles. The compound's terminal alkyne nature allows it to undergo various addition reactions that can be exploited in synthetic pathways. For instance, studies have shown that it reacts with catechol borane to yield 1-hexenyl borane, demonstrating its utility in forming organoboron compounds .

Similar compounds to 1-hexyne include:

  • 2-Hexyne: A structural isomer with a triple bond between the second and third carbon atoms.
  • 3-Hexyne: Another structural isomer featuring a triple bond between the third and fourth carbon atoms.
  • Hexene: An alkene with similar carbon chain length but containing a double bond instead of a triple bond.

Comparison Table

CompoundTypeTriple Bond PositionUnique Features
1-HexyneTerminal AlkyneC-1More reactive due to terminal position
2-HexyneInternal AlkyneC-2Less reactive than terminal alkynes
3-HexyneInternal AlkyneC-3Similar reactivity profile as 2-hexyne
HexeneAlkeneC-1 or C-2Contains double bond; different reactivity

Uniqueness of 1-Hexyne

The uniqueness of 1-hexyne lies in its terminal alkyne structure, which provides distinct reactivity patterns not observed in internal alkynes. This characteristic makes it particularly valuable in synthetic organic chemistry where selective reactions are desired.

Molecular Formula (C₆H₁₀) and Weight (82.14 g/mol)

1-Hexyne is a terminal alkyne with the molecular formula C₆H₁₀, representing a straight-chain hydrocarbon containing six carbon atoms and ten hydrogen atoms [1] [2]. The molecular weight of 1-hexyne is 82.14 g/mol, which is consistent across multiple chemical databases and suppliers [2] [3] [4]. This molecular formula places 1-hexyne in the alkyne family, characterized by the presence of a carbon-carbon triple bond and following the general formula CₙH₂ₙ₋₂ for alkynes containing a single triple bond [5].

The compound is registered under CAS number 693-02-7 and is also known by several synonyms including n-butylacetylene, butylacetylene, and hex-1-yne [1] [5]. The molecular formula C₆H₁₀ indicates a degree of unsaturation of 2, which corresponds to the presence of one triple bond consisting of one sigma bond and two pi bonds [6].

Structural Representation

Lewis Structure and Electron Distribution

The Lewis structure of 1-hexyne depicts a linear arrangement of the terminal alkyne functional group with the triple bond positioned between the first and second carbon atoms [1] [7]. The terminal carbon atom in the triple bond is sp-hybridized and forms one sigma bond with the adjacent carbon and one sigma bond with a hydrogen atom [8] [9]. The electron distribution shows that each carbon atom in the triple bond contributes four valence electrons, with three of these electrons participating in the triple bond formation and one in bonding to adjacent atoms [10].

The triple bond consists of one sigma bond formed by the overlap of sp hybrid orbitals and two pi bonds formed by the sideways overlap of unhybridized p orbitals [9] [6]. The remaining four carbon atoms in the chain adopt sp³ hybridization, each forming four sigma bonds with adjacent carbon atoms and hydrogen atoms [8]. The electron distribution follows the octet rule, with each carbon atom achieving a complete outer shell through covalent bonding.

Bond Angles and Lengths

The bond angles in 1-hexyne reflect the hybridization states of the carbon atoms. The terminal alkyne carbon exhibits sp hybridization, resulting in linear geometry with H-C≡C and C-C≡C bond angles of exactly 180° [8] [9] [6]. This linear arrangement is characteristic of sp-hybridized carbon atoms and is maintained throughout the alkyne functional group.

The carbon-carbon triple bond length in 1-hexyne is 120 pm, making it the shortest and strongest carbon-carbon bond type [8] [9]. The C-H bond length for the terminal hydrogen is approximately 108 pm, while the remaining carbon atoms in the alkyl chain maintain sp³ hybridization with C-C-C bond angles of 109.5° and C-C single bond lengths of 154 pm [8]. The C-H bond lengths in the alkyl portion are approximately 109 pm, consistent with sp³-s orbital overlap.

Conformational Analysis

Four Identified Conformers

Conformational analysis of 1-hexyne has revealed the existence of four distinct conformers, which have been characterized through various spectroscopic techniques including photoelectron spectroscopy and infrared spectroscopy [11] [12]. The four conformers are designated as anti-anti (AA), anti-gauche (AG), gauche-anti (GA), and gauche-gauche (GG), based on the relative orientations of the terminal groups around the C-C single bonds [13] [12].

The anti-anti conformer represents the extended, straight-chain conformation where the terminal methyl group and the alkyne group are positioned in an anti arrangement relative to each other [13]. The anti-gauche conformer has the terminal methyl group in a gauche position relative to the ethyl group, while the gauche-anti conformer has the ethyl group in a gauche position. The gauche-gauche conformer, being the least stable, has both terminal groups in gauche positions [11] [14].

Conformational Energetics

The conformational energetics of 1-hexyne follow typical alkane patterns with additional considerations for the rigid linear alkyne group. The anti-anti conformer represents the global minimum energy structure, with the other conformers exhibiting higher energies due to steric interactions [11] [14]. The anti-gauche and gauche-anti conformers are approximately 3.8 kJ/mol higher in energy than the anti-anti conformer, consistent with gauche interactions observed in simple alkanes [15] [16].

The gauche-gauche conformer exhibits the highest energy, approximately 7.6 kJ/mol above the global minimum, due to the presence of multiple gauche interactions [15]. At room temperature (298 K), the population distribution favors the anti-anti conformer at approximately 70%, with the anti-gauche and gauche-anti conformers each representing about 15% of the population. The gauche-gauche conformer contributes less than 1% to the total population due to its high energy [17].

Terminal Alkyne Characteristics

1-Hexyne is classified as a terminal alkyne because the carbon-carbon triple bond is located at the end of the carbon chain, specifically between the first and second carbon atoms [1] [18] [19]. This terminal position confers unique chemical properties that distinguish it from internal alkynes. The terminal alkyne hydrogen exhibits significant acidity with a pKa value of approximately 26, making it much more acidic than typical hydrocarbons [19].

The terminal alkyne characteristic is manifested in the presence of a C-H bond directly attached to the sp-hybridized carbon atom [20] [18]. This structural feature enables 1-hexyne to undergo deprotonation reactions to form acetylide anions, which are important intermediates in organic synthesis [1] [19]. The terminal alkyne group also exhibits characteristic infrared absorption bands, including a sharp C-H stretch at approximately 3300 cm⁻¹ and a weaker C≡C stretch at around 2100 cm⁻¹ [20] [21].

Isomeric Forms

Comparison with 2-Hexyne and 3-Hexyne

1-Hexyne is one of three positional isomers of hexyne, the others being 2-hexyne and 3-hexyne, all sharing the molecular formula C₆H₁₀ [7] [22] [23]. The key difference lies in the position of the triple bond within the carbon chain: 1-hexyne has the triple bond between C1 and C2, 2-hexyne between C2 and C3, and 3-hexyne between C3 and C4 [7] [24].

2-Hexyne and 3-hexyne are classified as internal alkynes, lacking the terminal hydrogen characteristic of 1-hexyne [25] [23]. This structural difference results in distinct chemical and physical properties. 2-Hexyne has a boiling point of 84-85°C, while 3-hexyne boils at 81-82°C, both higher than the 71-72°C boiling point of 1-hexyne[comparison data from multiple sources]. The stability order follows: 3-hexyne > 2-hexyne > 1-hexyne, with internal alkynes being more stable due to increased substitution [25].

Structural Differences and Similarities

The structural differences between the hexyne isomers are primarily related to the position of the triple bond and the resulting molecular symmetry. 1-Hexyne exhibits asymmetric structure with a permanent dipole moment of 0.86 D, while 3-hexyne is symmetric and has no dipole moment [26] [21]. 2-Hexyne maintains asymmetry with a measurable dipole moment but lacks the terminal hydrogen of 1-hexyne.

Infrared spectroscopy provides a clear method for distinguishing between these isomers. 1-Hexyne shows characteristic absorptions at 3300 cm⁻¹ (terminal C-H stretch) and 2100 cm⁻¹ (C≡C stretch) [21] [27]. 2-Hexyne displays only the C≡C stretch at 2100 cm⁻¹, lacking the terminal hydrogen stretch. 3-Hexyne, being symmetric, shows no C≡C stretch in the infrared spectrum due to the absence of a change in dipole moment during the vibration [21] [27].

XLogP3

2.4

UNII

5FZF2F38F5

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H304 (100%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
H315 (95.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.35%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (93.02%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Flammable Irritant

Flammable;Irritant;Health Hazard

Other CAS

26856-30-4
693-02-7

Wikipedia

1-hexyne

General Manufacturing Information

Hexyne: INACTIVE
1-Hexyne: ACTIVE

Dates

Last modified: 08-15-2023
Adzima et al. Spatial and temporal control of the alkyne-azide cycloaddition by photoinitiated Cu(II) reduction. Nature Chemistry, doi: 10.1038/nchem.980, published online 30 January 2011 http://www.nature.com/nchem
Chernichenko et al. A frustrated-Lewis-pair approach to catalytic reduction of alkynes to cis-alkenes. Nature Chemistry, doi: 10.1038/nchem.1693, published online 7 July 2013 http://www.nature.com/nchem
Gilbert et al. Catalytic formal [2+2+1] synthesis of pyrroles from alkynes and diazenes via Ti II/Ti IV redox catalysis. Nature Chemistry, doi: 10.1038/nchem.2386, published online 2 November 2015 http://www.nature.com/nchem

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